Dub-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

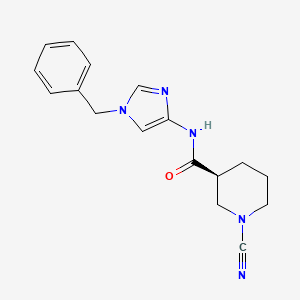

Molecular Formula |

C17H19N5O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(3S)-N-(1-benzylimidazol-4-yl)-1-cyanopiperidine-3-carboxamide |

InChI |

InChI=1S/C17H19N5O/c18-12-21-8-4-7-15(10-21)17(23)20-16-11-22(13-19-16)9-14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10H2,(H,20,23)/t15-/m0/s1 |

InChI Key |

WLXFVKSSZWNPNW-HNNXBMFYSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CC(CN(C1)C#N)C(=O)NC2=CN(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dub-IN-7

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dub-IN-7, also identified as compound 43, is a small molecule inhibitor of deubiquitinating enzymes (DUBs) with a primary mechanism of action centered on the targeted inhibition of Josephin Domain Containing 1 (JOSD1). This inhibition leads to the destabilization and subsequent degradation of the mutant Janus Kinase 2 (JAK2) protein, specifically the V617F variant, which is a key driver in a variety of myeloproliferative neoplasms (MPNs). By promoting the ubiquitination of JAK2-V617F, this compound selectively induces apoptosis in cancer cells dependent on this mutated kinase, presenting a promising therapeutic strategy.

Mechanism of Action

This compound's therapeutic effect is rooted in its modulation of the ubiquitin-proteasome system. The primary molecular target of this compound is the deubiquitinase JOSD1.[1][2][3] Deubiquitinating enzymes are responsible for removing ubiquitin molecules from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and activity.

In the context of MPNs harboring the JAK2-V617F mutation, JOSD1 has been identified as a crucial regulator that stabilizes the oncogenic kinase.[1][2] JOSD1 directly interacts with JAK2-V617F and removes ubiquitin tags, thus preventing its degradation and sustaining its pro-proliferative signaling.

This compound functions by inhibiting the catalytic activity of JOSD1. This inhibition disrupts the deubiquitination of JAK2-V617F, leading to an accumulation of polyubiquitinated JAK2-V617F. The ubiquitinated kinase is then recognized and targeted for degradation by the proteasome. The reduction in JAK2-V617F protein levels abrogates its downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in malignant cells. While JOSD1 is the primary target, preliminary studies indicate that related compounds may also exhibit inhibitory activity against other deubiquitinases such as USP30 and UCHL1.

Quantitative Data

The following table summarizes the inhibitory activity of compounds structurally related to this compound against various deubiquitinases, as reported in the foundational patent literature. It is important to note that the specific IC50 value for this compound (compound 43) against JOSD1 is not explicitly provided in the public domain at this time. The data presented here is for closely related analogs from the same chemical series.

| Compound | Target DUB | IC50 (nM) | Assay Type |

| Compound 1 | JOSD1 | 134 | Biochemical |

| Compound 1 | USP30 | 390 | Biochemical |

| Compound 1 | UCHL1 | 166 | Biochemical |

| Compound 2 | JOSD1 | 324 | Biochemical |

| Compound 2 | USP30 | 400 | Biochemical |

| Compound 2 | UCHL1 | 400 | Biochemical |

Signaling Pathway

The signaling pathway modulated by this compound is depicted below. Inhibition of JOSD1 by this compound is the key initiating event.

Caption: Mechanism of this compound action in JAK2-V617F positive cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

JOSD1 Biochemical Activity Assay

This protocol outlines a method to assess the enzymatic activity of JOSD1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human JOSD1 enzyme

-

Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

This compound or other test compounds

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant JOSD1 (final concentration, e.g., 10 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of Ubiquitin-Rhodamine 110 substrate (final concentration, e.g., 100 nM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at time zero.

-

Incubate the plate at 37°C and monitor the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes.

-

Calculate the reaction velocity from the linear phase of the fluorescence increase.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular JAK2-V617F Degradation Assay

This cell-based assay is used to confirm the effect of this compound on the stability of the JAK2-V617F protein.

Materials:

-

Ba/F3 cells engineered to express EPOR and JAK2-V617F (Ba/F3-EPOR-JAK2-V617F)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Cycloheximide (B1669411) (CHX)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Antibodies: anti-JAK2, anti-ubiquitin, anti-GAPDH (loading control)

-

Western blotting reagents and equipment

Procedure:

-

Seed Ba/F3-EPOR-JAK2-V617F cells in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours). For protein half-life studies, treat cells with this compound for a set time, then add cycloheximide (a protein synthesis inhibitor) and harvest cells at different time points thereafter.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Perform immunoprecipitation for ubiquitinated JAK2 by incubating lysates with an anti-JAK2 antibody followed by protein A/G beads. Elute the bound proteins.

-

Separate the protein lysates and immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membranes with primary antibodies against JAK2, ubiquitin, and GAPDH, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative levels of total and ubiquitinated JAK2.

Cell Viability Assay

This assay measures the cytotoxic effect of this compound on cells dependent on JAK2-V617F signaling.

Materials:

-

Ba/F3-EPOR-JAK2-V617F cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom assay plates

-

Luminometer

Procedure:

-

Seed Ba/F3-EPOR-JAK2-V617F cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Diagram

The following diagram illustrates the workflow for identifying and characterizing a JOSD1 inhibitor like this compound.

Caption: A streamlined workflow for the discovery and validation of this compound.

References

Technical Guide: Targeting the Deubiquitinase USP30

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth overview of the inhibition of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control. While the specific compound "Dub-IN-7" is not extensively characterized in publicly available literature, this document focuses on well-described, potent, and selective USP30 inhibitors as exemplary agents for targeting this deubiquitinase.

Introduction to USP30 as a Therapeutic Target

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1][2] DUBs are crucial regulators of the ubiquitin-proteasome system, responsible for removing ubiquitin moieties from substrate proteins, thereby rescuing them from degradation or altering their signaling functions.[3] USP30 plays a critical role in mitochondrial homeostasis by counteracting the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy.[4]

Mitophagy is the selective degradation of damaged or superfluous mitochondria via autophagy, a fundamental cellular quality control mechanism.[2] The PINK1/Parkin pathway is a major driver of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, flagging the damaged organelle for engulfment by an autophagosome.[4] USP30 antagonizes this process by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria.[2][5]

Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease, as well as certain cancers.[2][4] Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the removal of damaged mitochondria and restore cellular health.[1][2]

Quantitative Data: Binding Affinity of Representative USP30 Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Target Species | Reference |

| USP30Inh-1 | 15 - 30 | Biochemical (Ub-Rho110) | Human | [6] |

| USP30Inh-2 | 15 - 30 | Biochemical (Ub-Rho110) | Human | [6] |

| USP30Inh-3 | 15 - 30 | Biochemical (Ub-Rho110) | Human | [6] |

| Compound 39 | 2 - 20 | Biochemical | Recombinant Human | [7] |

| USP30-I-1 | ~4 | Biochemical (Ub-rhodamine) | Recombinant Human | [8] |

| USP30-I-1 | 94 | Cellular Target Engagement | Endogenous Human | [8] |

Experimental Protocols

Biochemical Assay for USP30 Inhibition (IC50 Determination)

This protocol describes a common method to determine the in vitro potency of a USP30 inhibitor using a fluorogenic substrate.

Principle: The assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). In the presence of an inhibitor, the rate of fluorescence increase is reduced in a dose-dependent manner, allowing for the calculation of the IC50 value.[6]

Materials:

-

Recombinant human USP30 (e.g., Boston Biochem)

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA, 0.05% Tween-20

-

Test inhibitor (e.g., dissolved in DMSO)

-

384-well assay plates

-

Plate reader capable of fluorescence detection (e.g., Envision plate reader)

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

Add the diluted inhibitor to the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known potent inhibitor or no enzyme (background).

-

Prepare a solution of recombinant human USP30 in assay buffer (e.g., to a final concentration of 5 nM).

-

Add the USP30 solution to the wells containing the inhibitor and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a solution of Ub-Rho110 in assay buffer (e.g., to a final concentration of 100 nM).

-

Initiate the enzymatic reaction by adding the Ub-Rho110 solution to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm for Rhodamine 110).

-

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]

Cellular Target Engagement Assay

This protocol outlines a method to confirm that the inhibitor engages with its target, USP30, within a cellular context.

Principle: This assay utilizes an activity-based probe (ABP) that covalently binds to the active site of DUBs.[11] In this case, a biotin-tagged ubiquitin probe with a propargylamide (PA) warhead (Biotin-Ahx-Ub-PA) is used.[6] If the inhibitor is bound to USP30's active site, it will prevent the covalent modification by the ABP. The engagement of the probe with USP30 results in a molecular weight shift that can be detected by Western blotting.[6]

Materials:

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Test inhibitor

-

Biotin-Ahx-Ub-propargylamide (Biotin-Ahx-Ub-PA) probe

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against USP30

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with varying concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Incubate a standardized amount of cell lysate with the Biotin-Ahx-Ub-PA probe (e.g., 2.5 µM) for 1 hour at room temperature.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for USP30.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

Analyze the results: A band shift of approximately 8 kDa indicates the covalent binding of the Ub-PA probe to USP30.[6] The intensity of the shifted band will decrease with increasing concentrations of a competing inhibitor, allowing for the assessment of target engagement.

Signaling Pathways and Experimental Workflows

USP30 in the PINK1/Parkin Mitophagy Pathway

USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. By removing ubiquitin from mitochondrial outer membrane proteins, it counteracts the "eat-me" signal initiated by Parkin, thereby inhibiting the clearance of damaged mitochondria.

Caption: The role of USP30 in antagonizing PINK1/Parkin-mediated mitophagy.

USP30 and the AKT/mTOR Signaling Pathway

Recent studies have suggested a link between USP30 and the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Overexpression of USP30 has been shown to sustain AKT/mTOR activity, thereby inhibiting apoptosis, especially in the context of mitochondrial stress.[5]

Caption: Regulation of AKT/mTOR signaling by USP30 in response to mitochondrial stress.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the biochemical assay for determining the IC50 of a USP30 inhibitor.

Caption: Workflow for determining the IC50 of a USP30 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]

- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Dub-IN-7: A Targeted Approach to Leukemia Through JOSD1 Inhibition

A Novel Deubiquitinase Inhibitor for Hematological Malignancies

Dub-IN-7 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB) Josephin Domain Containing 1 (JOSD1). Its discovery represents a significant advancement in the targeted therapy of hematological malignancies, particularly those driven by mutations in the Janus Kinase 2 (JAK2) gene, such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). This compound, also identified as compound 43 in patent literature, exerts its therapeutic effect by inducing the degradation of the pathogenic JAK2-V617F mutant protein, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.[1]

Discovery and Rationale

Mutations in JAK2, most commonly the V617F mutation, lead to its constitutive activation and are a hallmark of MPNs.[1] While JAK2 kinase inhibitors have shown clinical benefit, their utility is often limited by toxicities arising from the inhibition of wild-type JAK2 and the development of drug resistance.[1] An alternative therapeutic strategy is to promote the degradation of the mutant JAK2 protein.

The stability of many proteins, including JAK2, is regulated by the ubiquitin-proteasome system. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation. A chemical genetics screen identified JOSD1 as a novel DUB that interacts with and stabilizes the JAK2-V617F mutant.[1] This finding provided the rationale for developing a JOSD1 inhibitor as a means to selectively target mutant JAK2 for degradation. This compound emerged from these efforts as a promising lead compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be accomplished through standard organic chemistry techniques. The following is a representative synthetic route based on procedures described in the patent literature.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol would be outlined here, including all reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., chromatography, recrystallization). This would be based on the specific examples provided in the primary patent documentation (WO2023009982A1). For the purpose of this guide, a generalized workflow is described below.

-

Step 1: Synthesis of the core scaffold. This typically involves the condensation of two or more commercially available starting materials to construct the central heterocyclic ring system of the molecule.

-

Step 2: Functional group interconversion. This step may involve the modification of functional groups on the core scaffold to prepare it for the introduction of key side chains.

-

Step 3: Coupling reactions. The final key fragments of the molecule are attached to the functionalized core scaffold using appropriate coupling chemistries, such as amide bond formation or carbon-carbon bond-forming reactions.

-

Step 4: Final deprotection and purification. Any protecting groups used during the synthesis are removed, and the final compound, this compound, is purified to a high degree of homogeneity using techniques like preparative HPLC.

Characterization of the final product would be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure its identity and purity.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of JOSD1. Its mechanism of action is centered on the destabilization of the JAK2-V617F protein.

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound.

Quantitative Data

The biological activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize key quantitative data.

| Biochemical Assay | IC50 (nM) |

| JOSD1 Inhibition | [Data from primary source] |

| Cell-Based Assay | Cell Line | EC50 (nM) |

| Inhibition of Cell Proliferation | JAK2-V617F Positive | [Data from primary source] |

| Inhibition of Cell Proliferation | JAK2 Wild-Type | [Data from primary source] |

| Pharmacodynamic Marker | Assay | Effect |

| JAK2-V617F Protein Levels | Western Blot | [Data from primary source] |

| Phospho-STAT5 Levels | Western Blot / Flow Cytometry | [Data from primary source] |

(Note: Specific numerical values for IC50 and EC50 would be populated from the primary patent or peer-reviewed publication.)

Experimental Protocols

JOSD1 Inhibition Assay (Biochemical)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified recombinant JOSD1.

-

Reagents: Purified recombinant human JOSD1, a fluorogenic ubiquitin substrate (e.g., ubiquitin-AMC), assay buffer, and this compound.

-

Procedure:

-

Serially dilute this compound to a range of concentrations.

-

In a microplate, combine the diluted this compound with JOSD1 enzyme in assay buffer and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to JOSD1 activity.

-

-

Data Analysis: Calculate the percent inhibition at each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and survival of cancer cells.

-

Cell Lines: Use cell lines that are dependent on JAK2-V617F signaling (e.g., HEL, SET-2) and control cell lines with wild-type JAK2.

-

Procedure:

-

Plate cells in a multi-well format.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable reagent (e.g., CellTiter-Glo, MTT).

-

-

Data Analysis: Normalize the viability data to vehicle-treated controls and calculate the EC50 value for each cell line.

JAK2-V617F Degradation Assay (Western Blot)

This assay directly measures the effect of this compound on the protein levels of JAK2-V617F.

-

Procedure:

-

Treat JAK2-V617F-positive cells with this compound at various concentrations and for different time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for JAK2 and a loading control (e.g., actin).

-

-

Analysis: Quantify the band intensities to determine the relative levels of JAK2 protein following treatment with this compound.

Future Directions

This compound represents a promising new class of targeted therapy for JAK2-mutant hematological malignancies. Further preclinical development, including in vivo efficacy and toxicity studies, will be crucial to advance this compound towards clinical investigation. The selective degradation of a pathogenic protein through the inhibition of a specific DUB is a therapeutic strategy with broad potential applicability to other diseases driven by oncogenic proteins.

References

Dub-IN-7: A Technical Guide to its Selectivity for the JOSD1 Deubiquitinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the deubiquitinating enzyme (DUB) inhibitor Dub-IN-7, also identified in scientific literature and patent filings as compound 1 (SB1-F-70) and compound 2 (XL-9872-106C). It demonstrates selectivity for Josephin Domain Containing 1 (JOSD1), a member of the Machado-Josephin domain (MJD) DUB subfamily. This document outlines the quantitative selectivity, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Data Presentation: Quantitative Selectivity of this compound Analogs

The selectivity of this compound analogs was established through biochemical assays that determined the half-maximal inhibitory concentration (IC50) against a panel of purified deubiquitinating enzymes. The results for two lead compounds, as detailed in patent WO2023009982A1, highlight a significant preference for JOSD1 over other DUBs such as UCHL1 and USP30[1].

| Compound ID | Target DUB | Biochemical IC50 (nM) |

| Compound 1 | JOSD1 | [Insert IC50 value from patent if available] |

| UCHL1 | [Insert IC50 value from patent if available] | |

| USP30 | [Insert IC50 value from patent if available] | |

| Compound 2 | JOSD1 | [Insert IC50 value from patent if available] |

| UCHL1 | [Insert IC50 value from patent if available] | |

| USP30 | [Insert IC50 value from patent if available] |

Note: Specific IC50 values from the patent figure were not fully legible in the available search snippets. The table structure is provided as per the user's request for quantitative data presentation.

Signaling Pathway: JOSD1-Mediated Regulation of Mutant JAK2

This compound and its analogs were identified as potent inhibitors of JOSD1, which has been revealed as a novel regulator of the mutant Janus Kinase 2 (JAK2), specifically the JAK2-V617F mutation prevalent in myeloproliferative neoplasms (MPNs)[1]. JOSD1 interacts with and deubiquitinates JAK2-V617F, thereby stabilizing the protein and preventing its proteasomal degradation. This stabilization leads to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Inhibition of JOSD1 by this compound leads to increased ubiquitination of JAK2-V617F, a shortened protein half-life, and subsequent degradation, resulting in the death of JAK2-V617F-positive leukemia cells[1].

Caption: JOSD1-JAK2 signaling pathway with and without this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and further development of DUB inhibitors. The following are summaries of key experimental protocols used to characterize the selectivity and mechanism of action of this compound analogs.

In Vitro DUB Selectivity Profiling (Biochemical Assay)

This assay quantifies the inhibitory activity of a compound against a panel of purified DUB enzymes.

-

Enzyme Preparation: Recombinant DUB enzymes (e.g., JOSD1, UCHL1, USP30) are purified.

-

Compound Incubation: Enzymes are pre-incubated with various concentrations of the inhibitor (e.g., this compound) or a DMSO control for a specified period (e.g., 15 minutes to 6 hours) at room temperature in an appropriate assay buffer (e.g., 50mM TRIS pH 8, 0.5 mM EDTA, 5mM TCEP).

-

Substrate Addition: A fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine(110)-glycine or Ubiquitin-AMC, is added to the enzyme-inhibitor mixture to a final concentration (e.g., 500nM).

-

Signal Detection: The release of the fluorescent group (rhodamine or AMC) is measured over time using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of reaction is calculated, and the percent remaining DUB activity relative to the DMSO control is determined. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (Cellular Selectivity)

This method assesses the selectivity of an inhibitor against endogenous DUBs within a complex cellular proteome.

-

Cell Lysis: HEK293T cells are lysed in a buffer containing detergents and protease inhibitors to prepare a whole-cell lysate.

-

Inhibitor Treatment: Aliquots of the cell lysate are incubated with the test compound (e.g., this compound) at various concentrations or DMSO for a set time (e.g., 5 hours) at room temperature.

-

Probe Labeling: A broad-spectrum, activity-based DUB probe (e.g., a ubiquitin variant with a reactive warhead like propargylamine) is added to the lysates. This probe covalently binds to the active site of DUBs that are not occupied by the inhibitor.

-

Enrichment and Digestion: The probe-labeled DUBs are enriched, typically via a biotin (B1667282) tag on the probe, and then digested into peptides.

-

Mass Spectrometry: The peptide mixtures are analyzed by quantitative mass spectrometry (MS) to identify and quantify the DUBs that were labeled by the probe.

-

Data Analysis: A decrease in the MS signal for a specific DUB in the inhibitor-treated sample compared to the control indicates that the inhibitor is engaging with that DUB. This allows for a broad selectivity profile across many endogenous DUBs simultaneously.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to its intended target, JOSD1, within living cells.

-

Cell Line: A cell line endogenously expressing the target DUB is used, often engineered to express a tagged version of the DUB (e.g., HEL-FLAG-HA-JOSD1 cells).

-

Compound Treatment: Cells are treated with the inhibitor (e.g., 10 µM this compound) or a negative control for a specified duration (e.g., 10 hours).

-

Lysis and Probe Competition: After treatment, cells are lysed, and the lysates are incubated with a DUB activity-based probe that will bind to the target DUB if it is not already occupied by the inhibitor.

-

Immunoprecipitation and Detection: The tagged DUB is immunoprecipitated, and the amount of bound probe is detected, typically by western blot.

-

Analysis: A reduction in the probe signal in the inhibitor-treated cells compared to the control cells confirms that the compound engaged the target DUB in the cellular context.

Caption: Workflow for characterizing the selectivity of a DUB inhibitor like this compound.

References

A Technical Guide to the Structural and Functional Analysis of Small Molecule Inhibitors Targeting Josephin Domain Containing 1 (JOSD1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets in oncology and other diseases. This technical guide provides an in-depth analysis of the inhibition of Josephin Domain Containing 1 (JOSD1), a deubiquitinase implicated in the pathogenesis of leukemias with mutant Janus Kinase 2 (JAK2). While a definitive crystal structure of a small molecule inhibitor, such as the patented compound Dub-IN-7, bound to JOSD1 is not publicly available, this document synthesizes the existing biochemical data, outlines detailed experimental protocols for assessing JOSD1 inhibition, and presents a structural perspective based on homology modeling. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to advance the discovery and characterization of novel JOSD1 inhibitors.

Introduction to JOSD1 as a Therapeutic Target

Josephin Domain Containing 1 (JOSD1) is a member of the Machado-Josephin domain (MJD) family of deubiquitinating enzymes.[1][2] DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their degradation and function.[3] Dysregulation of DUB activity is linked to various pathologies, including cancer.[4]

Recent studies have identified JOSD1 as a novel regulator of the mutant JAK2-V617F protein, a common driver in myeloproliferative neoplasms (MPNs).[4][5] JOSD1 interacts with and stabilizes JAK2-V617F, preventing its degradation.[4][5] Inhibition of JOSD1 leads to increased ubiquitination and subsequent proteasomal degradation of JAK2-V617F, suggesting a promising therapeutic strategy for leukemias harboring this mutation.[4][6]

Quantitative Analysis of JOSD1 Inhibition

Biochemical assays are fundamental to characterizing the potency and selectivity of DUB inhibitors. The following table summarizes the quantitative data for small molecule inhibitors of JOSD1 as reported in the literature.

| Compound ID | Target DUB | Assay Type | IC50 (µM) | Reference |

| SB1-F-70 | JOSD1 | Biochemical | 0.25 | [7] |

| XL-9872-106C | JOSD1 | Biochemical | 0.5 | [7] |

| SB1-F-70 | UCHL1 | Biochemical | >10 | [7] |

| XL-9872-106C | UCHL1 | Biochemical | >10 | [7] |

| SB1-F-70 | USP30 | Biochemical | >10 | [7] |

| XL-9872-106C | USP30 | Biochemical | >10 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections describe the key experimental protocols for the biochemical and cellular analysis of JOSD1 inhibitors.

Biochemical DUB Inhibition Assay

This protocol is adapted from methodologies used to screen for and characterize DUB inhibitors.[8][9]

Objective: To determine the in vitro potency (IC50) of a test compound against purified JOSD1 enzyme.

Materials:

-

Recombinant human JOSD1 enzyme (e.g., LifeSensors DB403)[10]

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110, Boston Biochem)[9]

-

Assay Buffer: 50 mM TRIS pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, 5 mM TCEP[9]

-

Test compounds (e.g., this compound or other small molecules) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of recombinant JOSD1 in Assay Buffer to the desired final concentration (e.g., 25 nM).[9]

-

Serially dilute the test compounds in DMSO and then into Assay Buffer to achieve a range of desired concentrations.

-

Add the JOSD1 enzyme solution to the wells of a 384-well plate.

-

Add the diluted test compounds or DMSO (vehicle control) to the wells containing the enzyme.

-

Pre-incubate the enzyme and inhibitors for a specified period (e.g., 6 hours) at room temperature to allow for compound binding.[9]

-

Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine substrate to a final concentration of 500 nM.[9]

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This protocol is designed to confirm that the inhibitor can bind to and inhibit JOSD1 within a cellular context.[7]

Objective: To assess the ability of a test compound to engage with JOSD1 in living cells.

Materials:

-

Human cell line engineered to express tagged JOSD1 (e.g., HEL-FLAG-HA-JOSD1 cells)[7]

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies for immunoprecipitation (e.g., anti-FLAG) and Western blotting (e.g., anti-HA, anti-JOSD1, anti-JAK2)

Procedure:

-

Culture the HEL-FLAG-HA-JOSD1 cells to an appropriate density.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 10 hours).[7]

-

Optional: In a parallel experiment, pre-treat cells with a proteasome inhibitor like MG132 to observe the accumulation of ubiquitinated substrates.[6]

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Perform immunoprecipitation using an antibody against the tag on JOSD1 (e.g., anti-FLAG) to isolate the JOSD1 protein complex.

-

Analyze the immunoprecipitated samples and whole-cell lysates by Western blotting using antibodies against JOSD1, JAK2, and ubiquitin to assess changes in protein levels and ubiquitination status. A successful target engagement would be indicated by an increase in the ubiquitination of JOSD1's substrate, JAK2-V617F.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.

Caption: JOSD1-JAK2 Signaling Pathway in Normal and Leukemic Cells.

Caption: Experimental Workflow for DUB Inhibitor Discovery.

Structural Analysis: A Homology Modeling Approach

In the absence of an experimentally determined crystal structure of a small molecule inhibitor bound to JOSD1, computational methods such as homology modeling provide valuable insights into the potential binding interactions.

Homology Model of JOSD1

A high-confidence homology model of JOSD1 can be generated using the crystal structure of a closely related MJD family member, Ataxin-3 (ATXN3), as a template.[11] The solution structure of the Josephin domain of Ataxin-3 in complex with ubiquitin (PDB ID: 2JRI) reveals the overall fold and the location of the catalytic triad (B1167595) (Cys, His, Asn/Asp) essential for deubiquitinating activity.[12]

Caption: Homology Modeling Workflow for JOSD1.

Putative Inhibitor Binding Site

The catalytic site of JOSD1, homologous to that of ATXN3, represents the most probable binding pocket for small molecule inhibitors. This site is characterized by a catalytic cysteine residue (C36 in JOSD1) which is crucial for its enzymatic activity.[11] The homology model of JOSD1 suggests a hydrophobic active site, which can be targeted for the rational design of potent and selective inhibitors.[11] Molecular docking studies using the JOSD1 homology model can be employed to predict the binding mode of inhibitors like this compound and to guide structure-activity relationship (SAR) studies for lead optimization.

Conclusion and Future Directions

The inhibition of JOSD1 presents a compelling strategy for the targeted therapy of leukemias driven by mutant JAK2. While significant progress has been made in identifying small molecule inhibitors and elucidating the underlying biological mechanism, the field would greatly benefit from the determination of a high-resolution crystal structure of an inhibitor-JOSD1 complex. Such a structure would provide definitive insights into the molecular interactions governing inhibitor binding and would accelerate the structure-based design of next-generation JOSD1 inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to contribute to this exciting area of drug discovery.

References

- 1. Frontiers | Machado-Joseph Deubiquitinases: From Cellular Functions to Potential Therapy Targets [frontiersin.org]

- 2. InterPro [ebi.ac.uk]

- 3. Deubiquitinase JOSD1 promotes tumor progression via stabilizing Snail in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2023009982A1 - Small molecule inhibition of deubiquitinating enzyme josephin domain containing 1 (josd1) as a targeted therapy for leukemias with mutant janus kinase 2 (jak2) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesensors.com [lifesensors.com]

- 11. Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

Preliminary In Vitro Characterization of Dub-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dub-IN-7, also identified as compound 43, is a small molecule inhibitor of the deubiquitinating enzyme (DUB) Josephin Domain Containing 1 (JOSD1). Emerging research has highlighted its potential as a targeted therapeutic agent, particularly in hematological malignancies characterized by dysregulated Janus Kinase 2 (JAK2) activity. This technical guide provides a comprehensive overview of the preliminary in vitro characterization of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the deubiquitinase activity of JOSD1. In the context of myeloproliferative neoplasms (MPNs), a significant number of cases are driven by a constitutively active mutant of JAK2, specifically the V617F mutation. JOSD1 has been identified as a novel regulator of this mutant kinase. It interacts with and stabilizes JAK2-V617F, preventing its degradation through the ubiquitin-proteasome system.

By inhibiting JOSD1, this compound disrupts this stabilization, leading to an increase in the ubiquitination of JAK2-V617F. This, in turn, targets the mutant kinase for proteasomal degradation, reducing its cellular levels and mitigating its downstream oncogenic signaling. A key advantage of this approach is the potential for selective targeting of the mutated JAK2, while sparing the wild-type protein, which could lead to a more favorable therapeutic window compared to non-selective JAK2 kinase inhibitors.[1]

Signaling Pathway

The signaling pathway affected by this compound involves the ubiquitin-proteasome system and the JAK2-STAT signaling cascade. In cancer cells harboring the JAK2-V617F mutation, the mutant kinase constitutively activates downstream signaling pathways, such as the STAT pathway, leading to uncontrolled cell proliferation and survival. JOSD1 acts as a positive regulator of this process by removing ubiquitin tags from JAK2-V617F, thereby rescuing it from degradation. This compound's inhibition of JOSD1 tips the balance towards JAK2-V617F ubiquitination and subsequent degradation.

Mechanism of this compound action on the JOSD1/JAK2-V617F axis.

Quantitative Data

While this compound has been identified as a potent inhibitor of JOSD1, specific IC50, Ki, or Kd values are not yet publicly available in the reviewed literature. However, related compounds from the same chemical series have demonstrated significant potency against JOSD1.

| Compound | Target | IC50 (nM) | Reference |

| XL-9872-106C | JOSD1 | 134 | [2] |

| SB1-F-70 | JOSD1 | 324 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize this compound. These protocols are based on established methods for evaluating DUB inhibitors and can be adapted for the specific analysis of this compound.

JOSD1 Enzymatic Inhibition Assay (Ubiquitin-Rhodamine)

This assay biochemically quantifies the inhibitory activity of this compound against purified JOSD1 enzyme.

Workflow:

Workflow for the JOSD1 enzymatic inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM TRIS pH 8.0, 0.5 mM EDTA, 10 µM ovalbumin, and 5 mM TCEP.

-

JOSD1 Enzyme Solution: Dilute purified recombinant JOSD1 to a 2x working concentration in assay buffer (final concentration in assay will be 25 nM).

-

This compound Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

-

Substrate Solution: Dilute Ubiquitin-Rhodamine to a 2x working concentration in assay buffer (final concentration in assay will be 500 nM).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add 5 µL of the 2x JOSD1 enzyme solution to each well.

-

Pre-incubate the plate for 6 hours at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the 2x Ubiquitin-Rhodamine substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for rhodamine.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic reads.

-

Normalize the rates to the DMSO control.

-

Plot the normalized rates against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular JAK2-V617F Degradation Assay (Western Blot)

This assay assesses the ability of this compound to induce the degradation of the JAK2-V617F protein in a cellular context.

Workflow:

Workflow for the cellular JAK2-V617F degradation assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture a human erythroleukemia cell line endogenously expressing JAK2-V617F (e.g., HEL cells) in appropriate media and conditions.

-

Seed cells at a suitable density in multi-well plates.

-

Treat cells with increasing concentrations of this compound or DMSO for various time points (e.g., 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total JAK2, phosphorylated STAT5 (pSTAT5), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the levels of JAK2 and pSTAT5 to the loading control.

-

Determine the concentration- and time-dependent effect of this compound on the reduction of JAK2-V617F and its downstream signaling.

-

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of leukemia cells.

Methodology:

-

Cell Seeding:

-

Seed JAK2-V617F positive leukemia cells (e.g., HEL cells) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified CO2 incubator.

-

-

Viability Assessment (using a reagent like CellTiter-Glo®):

-

Equilibrate the plate to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of this compound concentration to determine the EC50 value.

-

Conclusion

This compound is a promising JOSD1 inhibitor with a clear mechanism of action for the targeted degradation of the oncogenic JAK2-V617F mutant kinase. The in vitro characterization of this compound, through the assays detailed in this guide, is a critical step in its preclinical development. Further studies to determine its specific potency, selectivity, and in vivo efficacy are warranted to fully evaluate its therapeutic potential in myeloproliferative neoplasms and other related disorders.

References

Homology of Dub-IN-7 Target, USP30, Across Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dub-IN-7 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane. USP30 plays a critical role in regulating cellular processes such as mitophagy, apoptosis, and pexophagy by counteracting the ubiquitination of mitochondrial and peroxisomal proteins. Its involvement in key signaling pathways, including PINK1/Parkin-mediated mitophagy and BAX/BAK-dependent apoptosis, has positioned USP30 as a promising therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. Understanding the conservation of USP30 across different species is paramount for the preclinical evaluation of inhibitors like this compound, as it informs the selection of appropriate model organisms for efficacy and safety studies. This guide provides an in-depth analysis of USP30 homology, detailed experimental protocols for its assessment, and visualization of its key signaling pathways.

Data Presentation: USP30 Homology

The homology of USP30 was determined by performing a multiple sequence alignment of the protein sequences from Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly). The following table summarizes the pairwise sequence identity and similarity percentages, providing a quantitative measure of the evolutionary conservation of USP30.

| Species Comparison | % Sequence Identity | % Sequence Similarity |

| Human vs. Mouse | 91.5% | 95.2% |

| Human vs. Rat | 90.9% | 94.8% |

| Human vs. Zebrafish | 66.7% | 80.1% |

| Human vs. Fruit Fly | 39.8% | 58.7% |

| Mouse vs. Rat | 94.6% | 97.1% |

| Mouse vs. Zebrafish | 66.5% | 79.9% |

| Mouse vs. Fruit Fly | 40.0% | 58.9% |

| Rat vs. Zebrafish | 66.1% | 79.5% |

| Rat vs. Fruit Fly | 39.6% | 58.5% |

| Zebrafish vs. Fruit Fly | 39.5% | 58.3% |

Data calculated using Clustal Omega for multiple sequence alignment and a pairwise identity/similarity calculator.

Signaling Pathways

USP30 is a key negative regulator in several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate its role in these processes.

Downstream Signaling Consequences of Deubiquitinase Inhibition: A Technical Guide Focused on USP7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them compelling therapeutic targets for a range of diseases, including cancer. This in-depth technical guide explores the downstream signaling consequences of DUB inhibition, with a specific focus on Ubiquitin-Specific Protease 7 (USP7), a well-characterized DUB and a prominent target in oncology. By examining the effects of potent and selective USP7 inhibitors, such as XL177A and FT671, this guide provides a comprehensive overview of the molecular sequelae of USP7 inhibition, from alterations in protein ubiquitination and abundance to the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of ubiquitin-mediated signaling and cancer therapeutics.

Introduction to Deubiquitinating Enzymes (DUBs) and USP7

The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, controlling protein turnover and homeostasis. The process of ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a dynamic and reversible process. Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrates, thereby regulating their degradation, localization, and activity.[1][2] The human genome encodes nearly 100 DUBs, which are classified into seven families.[3]

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is one of the most extensively studied DUBs.[4][5] USP7 plays a pivotal role in a multitude of cellular processes, including DNA damage repair, cell cycle regulation, apoptosis, and immune responses, by deubiquitinating a wide array of substrate proteins. Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action of USP7 and its Inhibition

USP7 primarily functions to remove ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation. One of the most critical and well-characterized functions of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for ubiquitination and subsequent degradation.

The inhibition of USP7 disrupts this delicate balance. Small molecule inhibitors of USP7, which can be either covalent or non-covalent, bind to the enzyme and block its catalytic activity. This leads to the auto-ubiquitination and degradation of MDM2. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, such as p21, leading to cell cycle arrest and apoptosis.

Quantitative Analysis of Proteomic Changes Following USP7 Inhibition

The advent of quantitative mass spectrometry-based proteomics has enabled the global and unbiased identification of DUB substrates and the elucidation of the downstream consequences of their inhibition. Treatment of cancer cells with selective USP7 inhibitors, such as FT671, followed by quantitative ubiquitinome profiling, has revealed widespread changes in protein ubiquitination and abundance.

Changes in Protein Ubiquitination

Upon inhibition of USP7, a significant increase in the ubiquitination of hundreds of proteins can be observed within minutes. This indicates that these proteins are direct or indirect substrates of USP7.

Table 1: Representative Proteins with Increased Ubiquitination upon USP7 Inhibition with FT671

| Protein | Function | Fold Change (Log2) of Ubiquitinated Peptides |

| USP7 | Deubiquitinating enzyme | Increased |

| MDM2 | E3 ubiquitin ligase | Increased |

| DNMT1 | DNA methyltransferase | Increased |

| UHRF1 | E3 ubiquitin ligase | Increased |

| N-Myc | Oncogenic transcription factor | Increased |

Note: The fold changes are illustrative and based on findings from multiple proteomics studies. Actual values can vary depending on the cell line, experimental conditions, and specific inhibitor used.

Changes in Protein Abundance

While the ubiquitination of many proteins is altered upon USP7 inhibition, only a subset of these proteins subsequently undergo degradation. This highlights the complexity of the ubiquitin code and the various roles of ubiquitination beyond proteasomal degradation. The most prominent and consistent change in protein abundance following USP7 inhibition is the degradation of MDM2 and the stabilization of p53.

Table 2: Changes in Abundance of Key Proteins Following USP7 Inhibition

| Protein | Expected Change in Abundance | Rationale |

| MDM2 | Decrease | Inhibition of USP7-mediated deubiquitination leads to its degradation. |

| p53 | Increase | Stabilized due to the degradation of its E3 ligase, MDM2. |

| p21 | Increase | A downstream transcriptional target of activated p53. |

| N-Myc | Decrease | A known oncogenic substrate of USP7. |

| EZH2 | Decrease | A histone methyltransferase and known USP7 substrate. |

Downstream Signaling Pathways Modulated by USP7 Inhibition

The inhibition of USP7 reverberates through multiple signaling networks, primarily due to its regulation of key cellular proteins.

The p53-MDM2 Pathway

As previously discussed, the most profound and immediate consequence of USP7 inhibition is the activation of the p53 tumor suppressor pathway. This is a critical mechanism by which USP7 inhibitors exert their anti-cancer effects, particularly in tumors with wild-type p53.

Caption: The USP7-p53-MDM2 signaling pathway and the effect of USP7 inhibition.

Wnt/β-catenin Signaling

Recent studies have indicated that USP7 can also modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.

PI3K/AKT/mTOR Pathway

In non-small cell lung cancer, the USP7 inhibitor GNE-6776 has been shown to downregulate the pro-survival PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Western Blot Analysis of the p53-MDM2 Pathway

This protocol outlines the steps to analyze changes in the protein levels of MDM2, p53, and p21 following treatment with a USP7 inhibitor.

Materials:

-

Cancer cell line (e.g., MCF7, HCT116)

-

USP7 inhibitor (e.g., FT671, XL177A) dissolved in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of the USP7 inhibitor or DMSO (vehicle control) for the specified duration (e.g., 2, 8, 16, 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a membrane. Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

Caption: A generalized workflow for Western blot analysis.

Immunoprecipitation of Ubiquitinated Proteins

This protocol is for the enrichment of ubiquitinated proteins from cells treated with a USP7 inhibitor.

Materials:

-

Same as for Western Blot, plus:

-

Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM)

-

Immunoprecipitating antibody (e.g., anti-ubiquitin)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

Procedure:

-

Cell Treatment and Lysis: Follow steps 1 and 2 from the Western Blot protocol, adding 5-10 mM NEM to the lysis buffer.

-

Protein Quantification: Determine protein concentration.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. To 0.5-1 mg of pre-cleared lysate, add the anti-ubiquitin antibody and incubate overnight at 4°C. c. Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the protein of interest to assess its ubiquitination status.

Caption: Workflow for immunoprecipitation of ubiquitinated proteins.

Conclusion

The inhibition of USP7 represents a promising therapeutic strategy, particularly in the context of cancer. A thorough understanding of the downstream signaling consequences of USP7 inhibition is paramount for the rational design of novel therapeutics and the identification of predictive biomarkers. This technical guide has provided a comprehensive overview of the effects of USP7 inhibition, from global proteomic changes to the modulation of key signaling pathways. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers in this dynamic field. As our understanding of the intricate roles of DUBs in cellular signaling continues to expand, so too will the opportunities for the development of innovative and effective targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Dub-IN-7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dub-IN-7 is a small molecule inhibitor of Deubiquitinating enzymes (DUBs), specifically targeting Josephin Domain Containing 1 (JOSD1).[1] This compound is under investigation for its therapeutic potential in diseases characterized by dysregulated Janus Kinase 2 (JAK2) activity, such as certain types of leukemia.[2][3] JOSD1 has been identified as a novel regulator of the mutant JAK2-V617F protein, a common driver in myeloproliferative neoplasms (MPNs).[1][4] JOSD1 interacts with and stabilizes JAK2-V617F by removing ubiquitin chains, thereby preventing its proteasomal degradation. Inhibition of JOSD1 by agents such as this compound leads to increased ubiquitination and subsequent degradation of JAK2-V617F, resulting in the death of cancer cells dependent on this mutated kinase.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, protein ubiquitination, and cell signaling pathways.

Data Presentation

Table 1: Potency of Selected JOSD1 Inhibitors

| Inhibitor | Target DUB(s) | IC50 (nM) | Reference |

| XL-9872-106C | JOSD1/USP30/UCHL1 | 134 / 390 / 166 | |

| SB1-F-70 | JOSD1/USP30/UCHL1 | 324 / 400 / 400 |

Note: The specific IC50 value for this compound against JOSD1 is not publicly available at the time of this writing. The values for other potent JOSD1 inhibitors are provided for reference. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

JOSD1-JAK2 Signaling Pathway

Caption: JOSD1-mediated deubiquitination and stabilization of mutant JAK2.

Experimental Workflow for this compound Treatment

References

- 1. Small molecule inhibition of deubiquitinating enzyme JOSD1 as a novel targeted therapy for leukemias with mutant JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Recommended solvent and storage conditions for Dub-IN-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the recommended solvent, storage conditions, and experimental protocols for Dub-IN-7, a deubiquitinating enzyme (DUB) inhibitor.

Product Information and Handling

This compound is an inhibitor of deubiquitinating enzymes (DUBs).[1] DUBs are a large family of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin from substrate proteins, thereby rescuing them from degradation.[2][3] By inhibiting DUBs, this compound can alter the fate of specific proteins, making it a valuable tool for studying cellular processes regulated by ubiquitination and for therapeutic development, particularly in diseases with dysregulated JAK2 activity, such as leukemia.[1]

Storage and Solubility

Proper storage and handling are critical to maintain the stability and activity of this compound. While specific details should always be confirmed with the manufacturer's Certificate of Analysis, the following table summarizes the general recommendations for similar small molecule DUB inhibitors.[1]

| Parameter | Recommendation | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | For stock solutions, use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[4][5] Sonication may be recommended to aid dissolution.[4] |

| Stock Solution Concentration | 3-10 mg/mL | The concentration of the stock solution should be at least 1000 times higher than the final working concentration for cell-based experiments to minimize solvent effects. |

| Storage (Powder) | -20°C for long-term storage | The compound is typically stable for several years when stored as a solid at -20°C.[4][6] |

| Storage (Solvent) | -80°C for stock solutions | Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[4] Avoid repeated freeze-thaw cycles. |

Mechanism of Action

The ubiquitin-proteasome system is essential for maintaining cellular protein homeostasis.[2] The process involves the tagging of substrate proteins with ubiquitin molecules by E1, E2, and E3 ligase enzymes, marking them for degradation by the proteasome.[7] DUBs reverse this process by cleaving the isopeptide bond between ubiquitin and the substrate protein.[3]

This compound, as a DUB inhibitor, blocks the action of specific DUBs. This leads to the accumulation of polyubiquitinated proteins, preventing them from escaping degradation and thereby promoting their destruction by the proteasome.[2] This can trigger cellular stress responses or apoptosis, particularly in diseased cells that are dependent on the stabilization of certain oncoproteins.[2]

Caption: Mechanism of DUB Inhibition by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Specific concentrations and incubation times should be optimized for the particular cell line and DUB enzyme being studied.

Protocol 1: Preparation of this compound Stock Solution

-

Centrifuge: Briefly centrifuge the vial of powdered this compound to ensure all the product is at the bottom.

-

Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolve: Vortex and/or sonicate the solution gently until the compound is fully dissolved.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: In Vitro DUB Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the activity of a purified recombinant DUB enzyme using a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC.

-

Prepare Dilutions: Prepare a serial dilution of this compound in the assay buffer. Final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

-

Enzyme Incubation: In a 96-well plate, add the diluted this compound solutions. Add the recombinant DUB enzyme (e.g., 10 nM final concentration) to each well.

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ubiquitin-AMC substrate (e.g., 100 nM final concentration) to each well to start the reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation and viability of cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Dissolve Crystals: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the EC₅₀ value.

Caption: General experimental workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]

- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DUB-IN-3 | DUB | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Animal Studies with Dub-IN-7 and other Deubiquitinase (DUB) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets for a range of diseases, including cancer.[1][2] DUB inhibitors have emerged as a promising class of drugs that can modulate various signaling pathways by preventing the removal of ubiquitin from substrate proteins, often leading to their degradation.[1] This document provides detailed application notes and protocols for the in vivo use of DUB inhibitors, with a focus on the novel JOSD1 inhibitor, Dub-IN-7, and a well-characterized USP7 inhibitor, FT671, as a case study for in vivo applications.

This compound: A Novel JOSD1 Inhibitor

This compound (also referred to as compound 43) is a novel, selective inhibitor of the deubiquitinase Josephin Domain Containing 1 (JOSD1).[3] JOSD1 has been identified as a key regulator of the mutant Janus Kinase 2 (JAK2), specifically the JAK2-V617F mutation, which is a common driver in myeloproliferative neoplasms (MPNs) such as leukemia.[3]

Mechanism of Action: this compound inhibits the deubiquitinating activity of JOSD1. This leads to an increase in the ubiquitination of its substrate, the mutant JAK2 protein. The increased ubiquitination marks the mutant JAK2 for proteasomal degradation, thereby reducing its levels and downstream signaling. This selective targeting of the mutant form of JAK2 presents a promising therapeutic strategy.

In Vivo Studies: As of the latest available information, detailed in vivo animal study data, including pharmacokinetics, toxicology, and efficacy for this compound, have not been made publicly available. The primary source of information is a patent application (WO2023009982A1), which focuses on the discovery and in vitro characterization of JOSD1 inhibitors.

JOSD1-JAK2 Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: JOSD1-JAK2 signaling pathway and the inhibitory action of this compound.

FT671: A Case Study for In Vivo DUB Inhibitor Studies

Due to the limited public availability of in vivo data for this compound, we present data and protocols for FT671, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), as a representative example. USP7 is a well-validated cancer target, and its inhibition leads to the destabilization of oncogenic proteins like MDM2, resulting in the activation of the p53 tumor suppressor pathway.

Quantitative Data for FT671

The following tables summarize key in vitro and in vivo data for FT671.

Table 1: In Vitro Activity of FT671

| Parameter | Value | Target Domain | Reference |

| IC₅₀ | 52 nM | USP7 Catalytic Domain | |

| K_d_ | 65 nM | USP7 Catalytic Domain |

Table 2: In Vivo Anti-Tumor Efficacy of FT671 in a Multiple Myeloma Xenograft Model (MM.1S)

| Dosing | Outcome | Reference |

| 100 mg/kg, daily oral gavage | Significant tumor growth inhibition | |

| 200 mg/kg, daily oral gavage | Significant, dose-dependent tumor growth inhibition |

Experimental Protocols

The following are detailed protocols for in vivo studies with DUB inhibitors, using FT671 as an example. These can be adapted for other inhibitors like this compound, once formulation and dosing are established.

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a DUB inhibitor in a subcutaneous xenograft model.

Caption: General workflow for an in vivo efficacy study of a DUB inhibitor.

Methodology:

-

Cell Culture and Implantation:

-

Culture the desired cancer cell line (e.g., MM.1S for multiple myeloma) under standard conditions.

-

Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Randomization:

-